![molecular formula C21H39NO5 B7789035 Palmitoylglutamic acid](/img/structure/B7789035.png)
Palmitoylglutamic acid
Overview
Description
Palmitoylglutamic acid is a useful research compound. Its molecular formula is C21H39NO5 and its molecular weight is 385.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Palmitoylation, involving the attachment of palmitic acid to proteins, plays a critical role in protein localization, stability, and function. This process is significant in endothelial cell biology (Marin, Derakhshan, Lam, Dávalos, & Sessa, 2012).
Certain palmitoylated compounds, like palmitoylethanolamide, have shown neuroprotective effects against excitotoxic neuronal death, suggesting potential applications in neurological disorders (Skaper, Buriani, Dal Toso, Petrelli, Romanello, Facci, & Leon, 1996).
Palmitate can influence insulin secretion and calcium currents in pancreatic β-cells, impacting diabetes and metabolic syndrome research (Olofsson, Salehi, Holm, & Rorsman, 2004).
Palmitoleic acid, a derivative of palmitic acid, is explored for its applications in medicine and cosmetics. It's studied for its role in lipid accumulation and production in various yeast species (Kolouchová, Sigler, Schreiberová, Masák, & Řezanka, 2015).
Palmitoylation's role in mitochondrial biology is an emerging field, with implications for type II diabetes and cancer research (Kostiuk, Corvi, Keller, Plummer, Prescher, Hangauer, Bertozzi, Rajaiah, Falck, & Berthiaume, 2008).
Palmitoylation of proteins by DHHC protein S-acyltransferases is pivotal for cell signaling and protein trafficking. Its regulatory mechanism is crucial for understanding various diseases (Mitchell, Vasudevan, Linder, & Deschenes, 2006).
Palmitoleic acid analogues have shown anti-inflammatory and antioxidant properties, with potential in treating inflammatory and neuropathic diseases (Saturnino, Popolo, Ramunno, Adesso, Pecoraro, Plutino, Rizzato, Albinati, Marzocco, Sala, Iacopetta, & Sinicropi, 2017).
The dynamic nature of protein palmitoylation and its regulation in cells is crucial for understanding its role in diseases like cancer (Martin, Wang, Adibekian, Tully, & Cravatt, 2011).
The role of palmitoleic acid in metabolism and its potential impact on metabolic diseases is a significant area of study (Frigolet & Gutiérrez-Aguilar, 2017).
Profiling protein palmitoylation in mammalian cells helps in understanding its role in diseases and potential therapeutic targets (Martin & Cravatt, 2009).
properties
IUPAC Name |
2-(hexadecanoylamino)pentanedioic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H39NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(23)22-18(21(26)27)16-17-20(24)25/h18H,2-17H2,1H3,(H,22,23)(H,24,25)(H,26,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAOMYOPEIRFLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Palmitoylglutamic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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